N-(2-BROMOPHENYL)-N'-PHENETHYLUREA
Description
N-(2-Bromophenyl)-N'-phenethylurea is a urea derivative characterized by a bromine-substituted phenyl group at the N-position and a phenethyl group at the N'-position. The molecular formula is inferred as C₁₅H₁₄BrN₂O, with a molecular weight of approximately 333.19 g/mol (calculated). Urea derivatives are widely studied for their diverse applications, including agrochemical and pharmaceutical uses, owing to their hydrogen-bonding capacity and structural versatility .
Properties
IUPAC Name |
1-(2-bromophenyl)-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c16-13-8-4-5-9-14(13)18-15(19)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIQJFXVQITVGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-N’-(2-phenylethyl)urea typically involves the reaction of 2-bromoaniline with phenylethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions may target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to phenyl derivatives.
Substitution: Formation of substituted ureas with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2-bromophenyl)-N’-(2-phenylethyl)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities. Compounds with urea moieties are often investigated for their enzyme inhibitory properties, which can be relevant in drug discovery.
Medicine
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals, including agrochemicals and pharmaceuticals. Its unique properties may also make it suitable for use in materials science.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-N’-(2-phenylethyl)urea would depend on its specific interactions with molecular targets. Generally, urea derivatives can interact with proteins and enzymes, potentially inhibiting their activity. The bromophenyl and phenylethyl groups may enhance binding affinity to specific targets, influencing the compound’s biological effects.
Comparison with Similar Compounds
Table 1. Structural Comparison of Urea Derivatives
*Estimated based on substituent contributions.
- Electron-Withdrawing Groups: The bromine atom in this compound enhances electrophilicity and steric bulk compared to chloro (forchlorfenuron) or cyano (N-(4-cyanophenyl)-N'-phenylurea) substituents. This may increase stability and reduce metabolic degradation .
- Aromatic vs. Aliphatic Substituents: The phenethyl group (aromatic) in the target compound contrasts with siduron’s cyclohexyl group (aliphatic), contributing to higher lipophilicity (logP ~3.2 vs.
- Heterocyclic Modifications : Forchlorfenuron’s pyridinyl ring and N-Phenyl-N-1,2,3-thiadiazol-5-ylurea’s thiadiazole ring introduce heteroatoms that enhance hydrogen-bonding and target specificity, explaining their roles in growth regulation and pest control, respectively .
Reactivity and Stability
- Hydrogen Bonding: The urea moiety in all compounds enables strong hydrogen bonding, but bromine’s steric hindrance in the target compound may reduce intermolecular interactions compared to smaller substituents like cyano .
Research Findings and Trends
- Substituent Effects: Bulky, electron-withdrawing groups (e.g., bromo, cyano) improve thermal stability but may reduce bioavailability. Heterocyclic substituents enhance target specificity .
- Synthetic Accessibility : Urea derivatives are typically synthesized via reaction of isocyanates with amines, but bromophenyl variants may require optimized conditions to avoid debromination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
